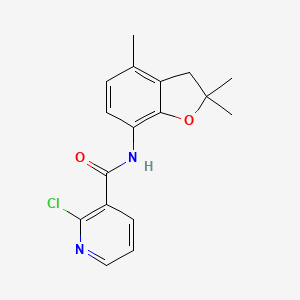
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Drug Development
- Synthesis of Nevirapine : A study details the synthesis of Nevirapine, an anti-infective agent, using 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide as an intermediate. The process involves coupling with cyclopropylamine and cyclization under basic conditions, yielding an 82% total yield (Hu Yong-an, 2012).
Supramolecular Structures
- Supramolecular Structures of Isomeric Compounds : Research on isomeric compounds of 2-chloro-N-(nitrophenyl)nicotinamides demonstrated the formation of complex supramolecular structures. These structures are linked by hydrogen bonds, forming chains of edge-fused rings, which are significant in understanding molecular interactions (M. D. de Souza et al., 2005).
Antimicrobial Applications
- Antimicrobial Properties : A study on 4-thiazolidinones of nicotinic acid, synthesized from this compound, showed in vitro antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Chemical Reactivity Studies
- Reactivity Comparisons : Research comparing the reactivities of 2-mercaptoaniline and 2-hydroxyaniline with 2-chloronicotinoyl chloride, related to this compound, provided insights into chemical reaction mechanisms and the formation of different compounds under similar conditions (M. D. de Souza et al., 2006).
Herbicidal Activity
- Herbicidal Properties : A study on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including compounds similar to this compound, revealed potent herbicidal activities against specific plant species. This research contributes to the development of new herbicides (Chen Yu et al., 2021).
Properties
IUPAC Name |
2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-10-6-7-13(14-12(10)9-17(2,3)22-14)20-16(21)11-5-4-8-19-15(11)18/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVATQBMVQLQPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)C3=C(N=CC=C3)Cl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2401328.png)
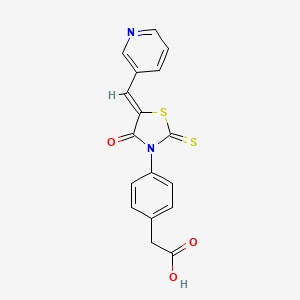
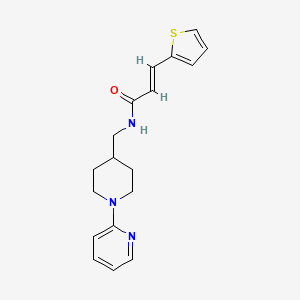
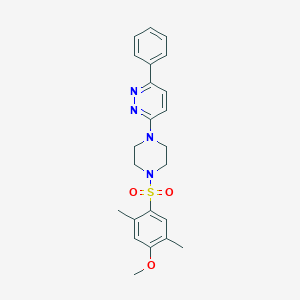
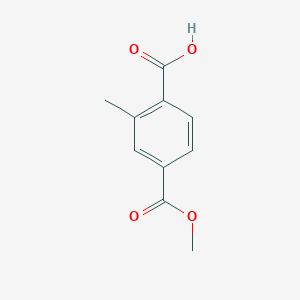
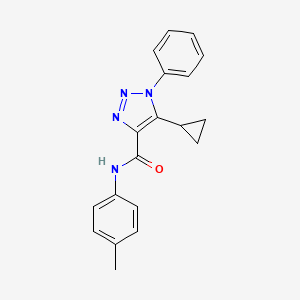
![5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2401339.png)
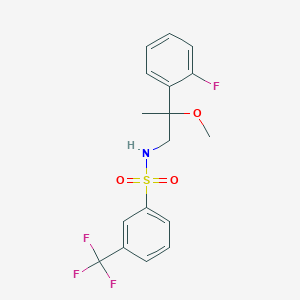
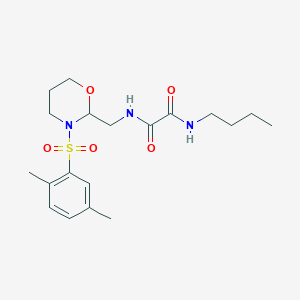
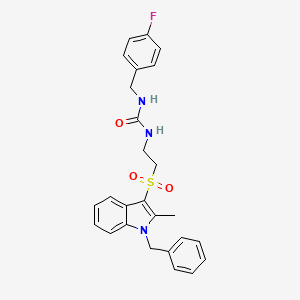
![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)
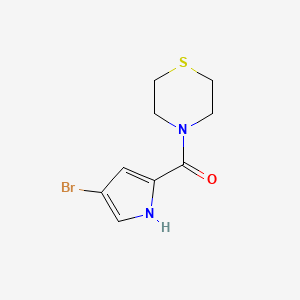
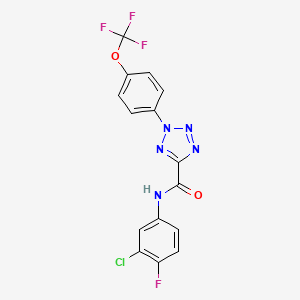
![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)
